5-Fluoro-7,12-dimethylbenz[a]anthracene

DNA Adduct Formation PAH Metabolic Activation Carcinogen-DNA Binding

5-Fluoro-7,12-dimethylbenz[a]anthracene (5F-DMBA) is a synthetic fluorinated derivative of the potent polycyclic aromatic hydrocarbon (PAH) carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). The compound belongs to the benz[a]anthracene class and features a fluorine atom substituted at the 5-position (K-region), a site critically implicated in the metabolic activation of DMBA to mutagenic and carcinogenic metabolites.

Molecular Formula C20H15F
Molecular Weight 274.3 g/mol
CAS No. 794-00-3
Cat. No. B12840892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7,12-dimethylbenz[a]anthracene
CAS794-00-3
Molecular FormulaC20H15F
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)F
InChIInChI=1S/C20H15F/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11H,1-2H3
InChIKeyAXKHSIBLEVOWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-7,12-dimethylbenz[a]anthracene (CAS 794-00-3): A K-Region Fluorinated DMBA Analog for Carcinogenesis Mechanism Studies


5-Fluoro-7,12-dimethylbenz[a]anthracene (5F-DMBA) is a synthetic fluorinated derivative of the potent polycyclic aromatic hydrocarbon (PAH) carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). The compound belongs to the benz[a]anthracene class and features a fluorine atom substituted at the 5-position (K-region), a site critically implicated in the metabolic activation of DMBA to mutagenic and carcinogenic metabolites [1]. 5F-DMBA is classified as a weakly carcinogenic analog; its tumor-initiating activity is reduced by more than 100-fold relative to the parent DMBA, and it binds to cellular DNA 2.8–3.0 times less extensively [1][2].

Low-activity isosteric negative control for DMBA carcinogenesis assay workflows
K-region metabolic probe uncoupling Phase I conversion from DNA adduct formation
Calibrated reference standard across fluorinated DMBA regioisomer SAR series

Why Fluorine Position Dictates Biological Activity in DMBA Analogs: The Risk of Interchanging 5-Fluoro-DMBA with Other Regioisomers


Fluorine substitution position on the DMBA scaffold is a critical determinant of biological activity: 5-fluoro substitution at the K-region nearly abolishes carcinogenicity, whereas 11-fluoro substitution preserves near-parental mutagenic and tumor-initiating potency, and 9- or 10-fluoro substitution retains strong tumorigenicity in multiple tissues [1][2]. Consequently, researchers cannot assume equipotency among fluorinated DMBA analogs. Substituting 5F-DMBA with DMBA, 11-fluoro-DMBA, or 9-fluoro-DMBA would yield dramatically different experimental outcomes in DNA binding, mutagenesis, and tumorigenesis assays, potentially invalidating comparative mechanistic conclusions or dose-response calibrations [1][2].

5F-DMBA Weakly active across tumor initiation, mutagenesis, and DNA binding endpoints DMBA (parent): DNA binding and tumor-initiation activity may differ by orders of magnitude
5F-DMBA Requires dramatically higher doses for comparable mutagenic response 11-Fluoro-DMBA: retains near-parental mutagenic and tumor-initiating profile
5F-DMBA Inactive or weakly active across multiple target tissues 9-/10-Fluoro-DMBA: strongly tumorigenic in mouse skin and rat mammary gland

Quantitative Differential Evidence for 5-Fluoro-7,12-dimethylbenz[a]anthracene Against Closest Analogs


DNA Binding Affinity: 5F-DMBA Exhibits 2.6- to 3.2-Fold Lower DNA Binding Than DMBA Despite Equivalent Metabolic Conversion

In cultured Syrian hamster embryo cells, DMBA binds to DNA at least 2.8–3.0 times more extensively than 5F-DMBA. In a parallel rat liver microsomal system, DMBA binds to DNA 2.6–3.2 times more effectively than 5F-DMBA, despite both compounds being converted to water-soluble metabolites at equal rates [1]. This demonstrates that fluorine at the 5-position specifically blocks the conversion of metabolic intermediates into DNA-reactive species.

DNA Binding
Head-to-head
2.6–3.2× lower vs DMBA
Uncouples Phase I metabolism from DNA adduct formation despite equal conversion rates
Syrian hamster embryo cells; rat liver microsomes
DNA Adduct Formation PAH Metabolic Activation Carcinogen-DNA Binding

Mutagenic Potency: 5F-DMBA Requires >1000-Fold Higher Dose Than DMBA to Elicit a Comparable Mutagenic Response

In Chinese hamster V79 cells co-cultured with metabolically competent golden hamster embryo cells, DMBA and 11-fluoro-DMBA at a dose as low as 0.01 µM produced a 7- to 10-fold increase in the frequency of ouabain-resistant mutants. In contrast, 5F-DMBA was either inactive or required more than a 1000-fold higher dose to induce a comparable mutagenic response [1]. This places 5F-DMBA in a distinct activity class from DMBA and 11-fluoro-DMBA.

Mutagenic Potency
Head-to-head
>1000× dose differential
Supports low-genotoxicity isosteric control use in genotoxicity screening cascades
V79 cells; ouabain resistance assay context
Mutagenesis Ouabain Resistance V79 Cell Assay

In Vivo Tumor Initiation: 5F-DMBA Produces >100-Fold Fewer Papillomas Than DMBA and Initiates Tumors in ≤15% vs. 100% of Mice

At a topical dose of 100 nmol, DMBA and 11-fluoro-DMBA initiated skin tumors in 100% of tested mice. Under identical conditions, 5F-DMBA initiated tumors in 15% or fewer of treated animals, and the average number of papillomas per mouse induced by 5F-DMBA was more than 100-fold lower than the number induced by either DMBA or 11-fluoro-DMBA [1].

Tumor Initiation
Head-to-head
>100× fewer papillomas; ≤15% incidence
Supports in vivo negative-control calibration for two-stage carcinogenesis studies
Mouse skin; 100 nmol topical + TPA promotion
Tumor Initiation Mouse Skin Carcinogenesis Two-Stage Carcinogenesis Model

Cross-Tissue Tumorigenicity Profiling: 5F-DMBA Is Weakly Active or Inactive, Contrasting with 9-Fluoro- and 10-Fluoro-DMBA Which Remain Strongly Tumorigenic

In a comparative study encompassing both female SENCAR mouse skin initiation-promotion and female Sprague-Dawley rat mammary gland carcinogenicity via intramammillary injection, DMBA, 9-fluoro-DMBA, 10-fluoro-DMBA, and 1,2,3,4-tetrahydro-DMBA were strongly tumorigenic in both tissues, whereas 2-fluoro-, 4-fluoro-, and 5-fluoro-DMBA were weakly active or inactive [1]. This positions 5F-DMBA within a subset of regioisomers exhibiting attenuated activity across anatomically distinct target tissues.

Multi-Tissue Activity
Cross-study comparable
Inactive or weakly active vs strongly tumorigenic regioisomers in both mouse skin and rat mammary gland
Supports multi-organ reference compound use for cross-tissue mechanism studies
Female SENCAR mice; female Sprague-Dawley rats
Multi-Tissue Carcinogenicity Mammary Gland Carcinogenesis Fluorinated PAH SAR

Postreplication DNA Repair Perturbation: DMBA Adducts Disrupt Daughter DNA Maturation More Severely Than 5F-DMBA Adducts in Hamster Embryo Cells

The postreplication repair capacity of Syrian hamster embryo cells was assessed after treatment with DMBA and 5F-DMBA using alkaline sucrose gradient sedimentation. The size and amount of daughter DNA sedimenting as high-molecular-weight DNA were found to be less in DMBA-treated cells than in 5F-DMBA-treated cells, indicating that DMBA-induced DNA adducts more severely impede DNA replication fork progression and subsequent gap-filling repair [1]. The difference is attributed to the distinct chemical nature of adducts formed by the two compounds.

DNA Repair Impact
Data to verify
Less inhibition of postreplication repair; larger daughter DNA fragments vs DMBA
Supports adduct-specific repair pathway discrimination studies
Directional context; exact quantitation not reported
DNA Repair Postreplication Repair Adduct-Specific Genotoxicity

High-Value Application Scenarios for 5-Fluoro-7,12-dimethylbenz[a]anthracene Based on Quantitative Differential Evidence


Negative Control Compound for DMBA-Induced Carcinogenesis and Genotoxicity Assays

5F-DMBA serves as an isosteric, low-activity negative control in in vitro mutagenicity (V79/HGPRT or ouabain resistance) and in vivo tumor initiation (mouse skin two-stage) assays where DMBA is the positive control. The >1000-fold mutagenicity differential [Section 3, Evidence Item 2] and >100-fold tumor multiplicity reduction [Section 3, Evidence Item 3] provide a validated dynamic range for assay qualification and inter-laboratory standardization. Procurement of 5F-DMBA alongside DMBA ensures matched chemical handling and dosing protocols while yielding distinctly separable biological endpoints. [1]

Mechanistic Probe for K-Region-Dependent Metabolic Activation of PAH Carcinogens

Because 5F-DMBA undergoes Phase I metabolic conversion at a rate equal to DMBA but yields 2.6- to 3.2-fold less DNA binding [Section 3, Evidence Item 1], it enables researchers to dissect the specific contribution of K-region oxidation to ultimate carcinogen formation. This metabolic uncoupling property makes 5F-DMBA indispensable for cytochrome P450 reaction phenotyping studies, reactive intermediate trapping experiments, and computational modeling of PAH activation energetics where the K-region epoxidation pathway must be isolated from bay-region diol epoxide routes. [2]

Structure-Activity Relationship (SAR) Reference Standard in Fluorinated PAH Chemical Libraries

5F-DMBA occupies a defined position in the fluoro-DMBA regioisomer activity spectrum: it is inactive or weakly active in both mouse skin and rat mammary gland, in contrast to the strongly tumorigenic 9-fluoro- and 10-fluoro-DMBA [Section 3, Evidence Item 4]. This creates a calibrated activity gradient (inactive → weakly active → strongly tumorigenic) across the regioisomer series. Procurement of 5F-DMBA alongside 9-FDMBA and 10-FDMBA enables construction of complete SAR matrices for computational toxicology models, read-across assessments, and medicinal chemistry campaigns targeting PAH bioactivation pathways. [3]

DNA Adduct-Specific Repair Pathway Investigation

The differential postreplication repair perturbation observed between DMBA and 5F-DMBA [Section 3, Evidence Item 5] supports the use of 5F-DMBA as a comparator that produces distinct DNA adduct spectra. In experimental designs pairing DMBA with 5F-DMBA, researchers can attribute differences in DNA damage response activation—including ATR/Chk1 signaling, translesion synthesis polymerase recruitment, and homologous recombination—specifically to the types of adducts that require K-region bioactivation, rather than to generic PAH-DNA damage responses. [4]

Application
Selection Property
Validation Focus
Negative control for carcinogenesis assays
Low-activity isosteric profile
Assay dynamic range calibration
K-region metabolic activation probe
Metabolic uncoupling property
K-region bioactivation pathway isolation
Fluorinated PAH SAR reference standard
Defined position in regioisomer activity spectrum
Activity gradient across fluoro-DMBA series
DNA adduct-specific repair pathway studies
Distinct DNA repair perturbation signature
Adduct-specific repair pathway discrimination
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